4,5-Dihydrofuran-2-carbaldehyde

描述

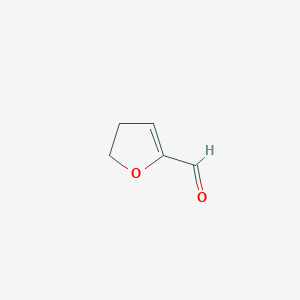

4,5-Dihydrofuran-2-carbaldehyde is an organic compound belonging to the furan family It is characterized by a five-membered ring structure containing one oxygen atom and an aldehyde functional group at the second position

准备方法

Synthetic Routes and Reaction Conditions

4,5-Dihydrofuran-2-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 4,5-dihydrofuran using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under mild conditions, with the aldehyde group forming at the second position of the furan ring.

Another method involves the hydroformylation of 2,5-dihydrofuran. This reaction uses a rhodium catalyst and carbon monoxide to introduce a formyl group at the second position, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound often involves the catalytic oxidation of furan derivatives. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

化学反应分析

Types of Reactions

4,5-Dihydrofuran-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or nitric acid.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups are introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate, nitric acid, and chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (chlorine, bromine), nitro groups (using nitrating agents).

Major Products Formed

Oxidation: 4,5-Dihydrofuran-2-carboxylic acid.

Reduction: 4,5-Dihydrofuran-2-methanol.

Substitution: Various substituted furans depending on the electrophile used.

科学研究应用

Organic Synthesis

4,5-Dihydrofuran-2-carbaldehyde serves as an important intermediate in organic synthesis. It can undergo several transformations, including:

- Dehydration Reactions : The compound can be dehydrated to yield 5-hydroxymethylfurfural (HMF), a key building block for various chemicals and fuels. This transformation is often catalyzed by acids or Lewis acids in solvents like dimethyl sulfoxide (DMSO) .

- Formation of Furan Derivatives : It can react with other compounds to form substituted furan derivatives, which are useful in the production of pharmaceuticals and agrochemicals .

Polymer Chemistry

The polymerization of this compound leads to the formation of furan-based polymers. These polymers have diverse applications:

- Adhesives and Coatings : Furan resins derived from this compound exhibit excellent thermal stability and chemical resistance, making them suitable for high-performance adhesives and coatings .

- Biomaterials : Due to their biocompatibility, furan-based polymers are being explored for use in biomedical applications, including drug delivery systems .

Medicinal Chemistry

Research has highlighted the potential of this compound in medicinal chemistry:

- Antimicrobial Activity : Some derivatives of this compound have demonstrated antimicrobial properties, suggesting potential applications in developing new antibiotics .

- Antioxidant Properties : Studies indicate that certain furan derivatives can act as antioxidants, providing protective effects against oxidative stress .

Case Study 1: Synthesis of HMF

A study conducted by Zhang et al. demonstrated the efficient conversion of D-fructose to 5-hydroxymethylfurfural using this compound as an intermediate. The reaction was carried out under acidic conditions in DMSO, yielding high selectivity for HMF while minimizing side products .

Case Study 2: Development of Furan-based Polymers

Research published by Ambeed highlighted the successful polymerization of this compound into furan resins. These resins were tested for their adhesive properties and showed promising results for industrial applications .

Comparative Data Table

作用机制

The mechanism of action of 4,5-dihydrofuran-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This reactivity is exploited in medicinal chemistry to design inhibitors for specific enzymes involved in disease pathways.

相似化合物的比较

Similar Compounds

Furfural: An aldehyde derivative of furan, used as a precursor in the synthesis of various chemicals.

5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group, used in the production of bio-based materials.

2,5-Dihydrofuran: A furan derivative without the aldehyde group, used in organic synthesis.

Uniqueness

4,5-Dihydrofuran-2-carbaldehyde is unique due to its specific structure, which combines the reactivity of an aldehyde group with the stability of a furan ring. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

生物活性

4,5-Dihydrofuran-2-carbaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antibacterial, antifungal, and antitumor activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound (CHO) is characterized by a furan ring with an aldehyde functional group. Its structure allows for various chemical reactions and interactions that contribute to its biological efficacy.

Antibacterial Activity

Numerous studies have reported the antibacterial properties of this compound and its derivatives. For instance, thiosemicarbazone derivatives synthesized from furan-2-carbaldehyde exhibited significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 1 μg/mL for certain derivatives .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Compound 5 | Staphylococcus aureus | 1 |

| Compound 4 | Candida albicans | 5 |

Antifungal Activity

The compound has also shown potential antifungal activity. In vitro studies indicated that certain derivatives had comparable or superior effects against Candida albicans, with some exhibiting an antifungal activity significantly less than amphotericin B .

Antitumor Activity

The antitumor potential of this compound has been explored through various studies. For example, derivatives have demonstrated cytotoxicity against several human tumor cell lines, with IC50 values ranging from 13.36 μM to over 372.34 μM depending on the specific cell line tested .

Table 2: Cytotoxicity of this compound Derivatives

| Cell Line | IC50 (μM) |

|---|---|

| HuTu80 | 13.36 |

| H460 | >372.34 |

| DU145 | 34.84 |

| MCF-7 | >372.34 |

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve the inhibition of key enzymes or interference with cellular processes in target organisms. For example, the anti-inflammatory properties observed in related furan compounds suggest a potential pathway involving the inhibition of cyclooxygenase enzymes (COX) .

Case Studies and Research Findings

A study focused on the synthesis of multi-substituted derivatives from this compound highlighted their significant biological activities. The research indicated that these derivatives could serve as promising candidates for further development in pharmacology due to their broad spectrum of activity against various pathogens .

Another investigation into the synthesis and biological evaluation of furanones revealed their potential as anti-inflammatory agents, with several compounds showing significant inhibition rates in edema models . This suggests that derivatives of this compound may also possess similar anti-inflammatory properties.

属性

IUPAC Name |

2,3-dihydrofuran-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c6-4-5-2-1-3-7-5/h2,4H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKEUNKGGNNAMQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80558135 | |

| Record name | 4,5-Dihydrofuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63493-93-6 | |

| Record name | 4,5-Dihydrofuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4,5-Dihydrofuran-2-carbaldehyde in the conversion of D-fructose to 5-hydroxymethylfurfural (5-HMF)?

A1: this compound is a key intermediate in the dehydration of D-fructose to 5-HMF. [, ] Research using in situ ¹³C NMR spectroscopy has identified its presence during the reaction in Dimethyl sulfoxide (DMSO). [, ] The reaction proceeds through a series of dehydration steps, with DHF2C forming after the initial water molecule is removed from D-fructose. [] It then undergoes further dehydration to ultimately yield 5-HMF. [, ]

Q2: How does the solvent affect the formation and further reaction of this compound?

A2: The solvent plays a crucial role in the reaction pathway and the stability of this compound. []

- In DMSO: DHF2C is relatively stable and acts as a distinct intermediate, eventually converting to 5-HMF. [] DMSO facilitates this dehydration pathway. []

- In water: DHF2C is not detected, suggesting it rapidly converts to other products, primarily formic acid, levulinic acid, and small amounts of 1,2,4-benzenetriol. [] Additionally, D-glucose forms through the reversible isomerization of D-fructose. []

- In methanol: Instead of DHF2C and 5-HMF, a variety of anhydro-D-fructoses are generated. []

Q3: Can you explain the significance of identifying this compound using NMR spectroscopy in this research?

A3: Identifying DHF2C using ¹H and ¹³C NMR spectroscopy provides direct evidence for its role as an intermediate in the D-fructose dehydration pathway to 5-HMF. [] This real-time monitoring of the reaction mixture allows researchers to track the formation and consumption of intermediates, leading to a deeper understanding of the reaction mechanism. This knowledge is crucial for optimizing reaction conditions to enhance 5-HMF yield, a valuable platform chemical derived from renewable biomass.

- Amarasekara, A. S., et al. (2008). Mechanism of the dehydration of D-fructose to 5-hydroxymethylfurfural in dimethyl sulfoxide at 150 C: an NMR study. Carbohydrate Research, 343(18), 3021–3024.

- Kimura, H., et al. (2010). Solvent effect on pathways and mechanisms for D-fructose conversion to 5-hydroxymethyl-2-furaldehyde: in situ 13C NMR study. Journal of Wood Science, 56(5), 391–397.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。